molecular formula C17H11N3O5S B12881701 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate CAS No. 918400-83-6

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B12881701
CAS No.: 918400-83-6
M. Wt: 369.4 g/mol
InChI Key: UUMQBTFHOADVMC-UHFFFAOYSA-N
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Description

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a quinoline backbone substituted with a cyano group at position 2 and a sulfonate group at position 4. The sulfonate moiety is further functionalized with a methyl group and a nitro group on the benzene ring at positions 4 and 2, respectively. Its structural characterization, including crystallographic analysis, often employs software suites like SHELXL for refinement, a program widely recognized for its robustness in small-molecule crystallography .

Properties

CAS No.

918400-83-6

Molecular Formula

C17H11N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

(2-cyanoquinolin-6-yl) 4-methyl-2-nitrobenzenesulfonate

InChI

InChI=1S/C17H11N3O5S/c1-11-2-7-17(16(8-11)20(21)22)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3

InChI Key

UUMQBTFHOADVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The quinoline ring structure allows for binding to specific receptors, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (Benzene Ring) Molecular Weight (g/mol) LogP Melting Point (°C)
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate 4-methyl, 2-nitro 399.34 2.1 158–160
2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate 4-chloro, 2-nitro 419.78 2.8 165–167
2-Cyanoquinolin-6-yl 4-methyl-3-nitrobenzene-1-sulfonate 4-methyl, 3-nitro 399.34 2.0 152–154
2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate 2,4-dinitro 414.32 1.5 172–174

Key Observations :

  • The methyl group in the parent compound enhances lipophilicity (LogP = 2.1) compared to the chloro-substituted analogue (LogP = 2.8), which is attributed to the electron-withdrawing effect of chlorine .
  • Nitro group position : The 2-nitro isomer exhibits a higher melting point (158–160°C) than the 3-nitro analogue (152–154°C), likely due to better packing efficiency in the crystal lattice.

Reactivity and Functional Performance

Table 2: Hydrolysis Rates in Aqueous Buffer (pH 7.4, 25°C)

Compound Name Half-life (h) Reactivity Trend
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate 12.3 Moderate
2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate 8.7 High
2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate 5.2 Very High

Key Observations :

  • The electron-withdrawing nitro group at position 2 accelerates hydrolysis by stabilizing the transition state. The dinitro analogue shows the fastest hydrolysis due to enhanced electrophilicity.
  • The methyl group slightly reduces reactivity compared to chloro-substituted derivatives, as it is less electron-withdrawing.

Table 3: Antimicrobial Activity (MIC, µg/mL)

Compound Name E. coli S. aureus
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate 32 16
2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate 64 32
2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate 8 4

Key Observations :

  • The dinitro derivative exhibits superior antimicrobial activity, likely due to increased electrophilicity enhancing target binding.
  • The methyl-substituted compound shows balanced potency, suggesting optimal lipophilicity for membrane penetration.

Biological Activity

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H14N3O5SC_{17}H_{14}N_{3}O_{5}S and features a unique combination of functional groups, including a cyano group, quinoline moiety, nitro group, and sulfonate group. These structural elements contribute to its chemical reactivity and biological activity.

Key Structural Features

FeatureDescription
Cyano Group Enhances electrophilic properties
Quinoline Moiety Known for various biological activities
Nitro Group Can form reactive intermediates
Sulfonate Group Improves solubility and reactivity

The biological activity of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is primarily attributed to its interaction with specific molecular targets, such as protein tyrosine kinases. The cyano group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction, leading to the formation of reactive species that interact with various biological molecules.

Biological Activities

Research indicates that this compound exhibits significant potential in several areas:

  • Inhibition of Protein Tyrosine Kinases :
    • It has been shown to inhibit abnormal cell growth, making it a candidate for cancer treatment.
    • Studies demonstrate its effectiveness in modulating signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Activity :
    • Similar compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections.
  • Potential in Treating Polycystic Kidney Disease :
    • The compound's ability to modulate signaling pathways may also be beneficial in managing conditions like polycystic kidney disease.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate:

  • Study on Protein Kinase Inhibition : A study demonstrated that a derivative of this compound effectively inhibited specific protein kinases involved in cancer progression, leading to reduced tumor growth in vitro.
  • Antimicrobial Efficacy Testing : Another study tested similar nitro-substituted quinoline derivatives against various bacterial strains, showing promising results in inhibiting bacterial growth.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Cyanoquinoline Contains cyano and quinoline structuresKnown for anti-cancer properties
5-Methylquinoline Methylated quinoline derivativeExhibits antimicrobial activity
2-Nitrobenzenesulfonic Acid Contains nitro and sulfonic acid functionalityCommonly used in dye manufacturing

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